molecular formula C21H21IN2O4S B3520577 4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate

4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate

Cat. No.: B3520577
M. Wt: 524.4 g/mol
InChI Key: CSVUWSIRIONOIY-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate is a complex organic compound that features a combination of sulfonyl, tert-butyl, methyl, pyrazolyl, and iodobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the benzenesulfonyl and tert-butyl groups. The final step involves the iodination of the benzoate moiety.

    Preparation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Introduction of Benzenesulfonyl and tert-Butyl Groups: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine. The tert-butyl group can be introduced through alkylation using tert-butyl bromide.

    Iodination of the Benzoate Moiety: The final step involves the iodination of the benzoate group using iodine and a suitable oxidizing agent such as hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodobenzoate group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The benzenesulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Heck reactions, where the iodobenzoate group is coupled with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in Suzuki and Heck reactions.

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and thiols.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced benzenesulfonyl derivatives.

    Coupling Reactions: Products include biaryl compounds and substituted alkenes.

Scientific Research Applications

4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, while the pyrazole and iodobenzoate groups can modulate the compound’s binding affinity and specificity. The compound can inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-iodobenzoate: A simpler ester derivative with similar iodobenzoate functionality.

    Methyl 4-iodobenzoate: Another ester derivative with the iodine atom in the para position.

    Bromobenzene: A halogenated aromatic compound with similar reactivity in substitution reactions.

Uniqueness

4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzenesulfonyl group enhances its potential as a bioactive molecule, while the iodobenzoate group allows for versatile synthetic modifications.

Properties

IUPAC Name

[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21IN2O4S/c1-14-18(29(26,27)15-10-6-5-7-11-15)19(24(23-14)21(2,3)4)28-20(25)16-12-8-9-13-17(16)22/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVUWSIRIONOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3I)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate
Reactant of Route 2
4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate
Reactant of Route 3
4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate
Reactant of Route 4
4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate
Reactant of Route 5
4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate
Reactant of Route 6
Reactant of Route 6
4-(benzenesulfonyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-yl 2-iodobenzoate

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